3-(Bromomethyl)-7-chloroisoquinoline

描述

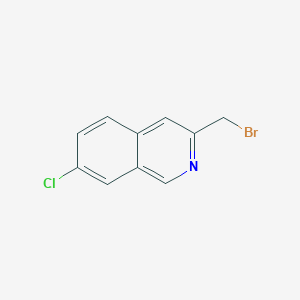

3-(Bromomethyl)-7-chloroisoquinoline is a halogenated isoquinoline derivative characterized by a bromomethyl (-CH₂Br) substituent at position 3 and a chlorine atom at position 7. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its reactive bromomethyl group facilitates cross-coupling or nucleophilic substitution reactions .

属性

分子式 |

C10H7BrClN |

|---|---|

分子量 |

256.52 g/mol |

IUPAC 名称 |

3-(bromomethyl)-7-chloroisoquinoline |

InChI |

InChI=1S/C10H7BrClN/c11-5-10-4-7-1-2-9(12)3-8(7)6-13-10/h1-4,6H,5H2 |

InChI 键 |

FQBABLFSLXFYOQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC2=CN=C(C=C21)CBr)Cl |

产品来源 |

United States |

相似化合物的比较

Structural Differences

Key structural variations among analogues include substituent positions, functional groups, and molecular complexity:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 3-(Bromomethyl)-7-chloroisoquinoline | BrCH₂ at C3, Cl at C7 | C₁₀H₇BrClN | 256.53 | Reactive bromomethyl group |

| 7-Bromo-3-chloroisoquinoline | Br at C7, Cl at C3 | C₉H₅BrClN | 246.51 | Halogenated at adjacent positions |

| 7-Bromo-1-chloroisoquinoline | Br at C7, Cl at C1 | C₉H₅BrClN | 246.51 | Distal halogenation; yellow solid |

| 3-Bromoisoquinoline | Br at C3 | C₉H₆BrN | 208.05 | Simpler structure; no chlorine |

| 1-(3-Bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline | Br-phenyl at C1, Cl at C7, OCH₃ at C6 | C₁₆H₁₃BrClNO | 374.64 | Dihydro ring; methoxy group |

Structural Implications :

- Positional Isomerism: The reactivity of bromine/chlorine substituents varies with position. For example, 7-bromo-1-chloroisoquinoline (Cl at C1) may exhibit lower electrophilicity at the isoquinoline core compared to this compound due to steric and electronic effects .

- Functional Groups: The bromomethyl group in this compound enhances its utility in alkylation reactions, whereas 3-bromoisoquinoline (lacking a methylene bridge) is less suited for such transformations .

Physical Properties

| Compound Name | Physical State | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| This compound | Not reported | Not reported | ~372.6 (predicted) | Not reported |

| 7-Bromo-3-chloroisoquinoline | Solid | Not reported | Not reported | Not reported |

| 7-Bromo-1-chloroisoquinoline | Yellow solid | Not reported | Not reported | Not reported |

| 3-Bromoisoquinoline | Solid | 63–64 | 316.3 (predicted) | 1.564 |

| 1-(3-Bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline | Solid | Not reported | Not reported | Not reported |

Key Observations :

- 3-Bromoisoquinoline has a well-defined melting point (63–64°C) and lower boiling point than this compound, reflecting differences in molecular weight and substituent effects .

- The bromomethyl group in this compound likely increases its boiling point compared to non-methylated analogues due to enhanced molecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。